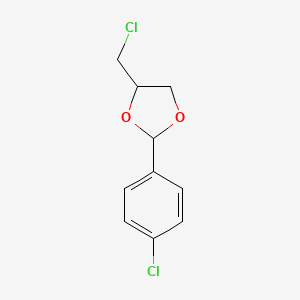

4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-dioxolane

Description

4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-dioxolane is a bicyclic ether derivative featuring a 1,3-dioxolane ring substituted with a chloromethyl group at the 4-position and a 4-chlorophenyl group at the 2-position. Its molecular formula is C₉H₈Cl₂O₂, with a molecular weight of 219.07 g/mol. The compound’s structure combines the reactivity of the chloromethyl group (a versatile site for nucleophilic substitution) with the electron-withdrawing properties of the 4-chlorophenyl moiety, making it valuable in synthetic chemistry and agrochemical research .

Properties

IUPAC Name |

4-(chloromethyl)-2-(4-chlorophenyl)-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O2/c11-5-9-6-13-10(14-9)7-1-3-8(12)4-2-7/h1-4,9-10H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWUSSDSFKIJXBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(O1)C2=CC=C(C=C2)Cl)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60285452 | |

| Record name | 4-(chloromethyl)-2-(4-chlorophenyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60285452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86674-92-2 | |

| Record name | NSC45314 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45314 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC41987 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41987 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(chloromethyl)-2-(4-chlorophenyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60285452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-dioxolane typically involves the reaction of 4-chlorobenzaldehyde with chloromethyl methyl ether in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which subsequently cyclizes to form the dioxolane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-dioxolane can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of substituted dioxolanes.

Oxidation: Formation of 4-chlorophenylglyoxal or 4-chlorophenylacetic acid.

Reduction: Formation of 4-methyl-2-(4-chlorophenyl)-1,3-dioxolane.

Scientific Research Applications

4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-dioxolane has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its structural features.

Material Science: Utilized in the synthesis of polymers and other advanced materials.

Biological Studies: Investigated for its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-dioxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The dioxolane ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

4-(Chloromethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane (CAS 86674-90-0)

- Molecular Formula : C₁₀H₉Cl₃O₂

- Molecular Weight : 267.54 g/mol

- Key Difference : The 2,4-dichlorophenyl substituent introduces additional steric and electronic effects compared to the 4-chlorophenyl group. This increases lipophilicity and may enhance binding to hydrophobic enzyme pockets in antifungal applications .

2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane (CAS 3308-94-9)

Functional Group Modifications on the Dioxolane Ring

4-(Chloromethyl)-1,3-dioxolan-2-one (CAS 24796-53-0)

- Structure : Incorporates a cyclic carbonate (dioxolan-2-one) instead of a dioxolane.

- Key Difference : The carbonyl group increases polarity and susceptibility to nucleophilic ring-opening reactions, making it useful in polymer chemistry or prodrug design .

QC-15 (2-[2-(4-Chlorophenyl)ethyl]-2-[(1H-imidazol-1-yl)methyl]-1,3-dioxolane hydrochloride)

- Structure : Contains an imidazole group and a 4-chlorophenethyl chain.

- Key Difference: The imidazole moiety enhances interaction with heme oxygenase enzymes, enabling applications as a non-porphyrin inhibitor .

Difenoconazole Intermediate (3-Chloro-4-(2-bromomethyl-4-methyl-1,3-dioxolane-2-yl)phenyl-4′-chlorophenyl Ether)

- Key Feature : Bromomethyl group (vs. chloromethyl in the target compound) acts as a superior leaving group, facilitating nucleophilic substitution in fungicide synthesis.

- Application: Intermediate for difenoconazole, a triazole fungicide targeting ergosterol biosynthesis .

Novel Dioxolane Derivatives (D17, D20, D22, D26)

- Structures : Feature triazole or trifluoromethylphenyl substituents.

- Bioactivity: IC₅₀ against Duckweed: 8.7–24.0 μM (vs. 8.0 μM for difenoconazole). EC₅₀ against Rhizoctonia solani: 7.31–17.32 mg/L (vs. 8.93 mg/L for difenoconazole).

- SAR Insight : Chlorophenyl and triazole groups synergize to inhibit fungal CYP51 P450, a key enzyme in ergosterol biosynthesis .

2-(Chloromethyl)-1,3-dioxolane (CAS 2568-30-1)

- Molecular Formula : C₃H₄ClO

- Molecular Weight : 122.55 g/mol

- Key Difference : Simpler structure lacking the 4-chlorophenyl group. Used in alkylation reactions and as a precursor for heterocycles .

4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane (CAS 4362-40-7)

Data Tables

Table 1. Structural and Molecular Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| Target Compound | C₉H₈Cl₂O₂ | 219.07 | 4-Chloromethyl, 4-Chlorophenyl |

| 4-(Chloromethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane | C₁₀H₉Cl₃O₂ | 267.54 | 4-Chloromethyl, 2,4-Dichlorophenyl |

| 2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane | C₁₂H₁₄ClFO₂ | 244.69 | 3-Chloropropyl, 4-Fluorophenyl |

| Difenoconazole Intermediate | C₁₆H₁₂Cl₂O₃ | 329.18 | Bromomethyl, 4-Chlorophenyl |

Biological Activity

4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-dioxolane is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological activity, and structure-activity relationships (SAR), focusing on its antimicrobial, anticancer, and antioxidant properties.

Chemical Structure and Synthesis

The compound is characterized by the presence of a dioxolane ring, which is known to contribute to various biological activities. It can be synthesized through reactions involving chlorinated phenols and suitable dioxolane precursors. The synthesis typically yields a racemic mixture, which can be further resolved into enantiomers for detailed biological evaluation.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of 1,3-dioxolane derivatives, including 4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-dioxolane. The following table summarizes the antimicrobial activity against various bacterial strains:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-dioxolane | Staphylococcus aureus | 625 µg/mL |

| Pseudomonas aeruginosa | 1250 µg/mL | |

| Enterococcus faecalis | 625 µg/mL | |

| Escherichia coli | No activity |

The compound exhibited significant antibacterial effects against Gram-positive bacteria, particularly Staphylococcus aureus and Enterococcus faecalis, while showing no activity against Escherichia coli .

Antifungal Activity

In addition to antibacterial properties, the compound has demonstrated antifungal activity. In vitro tests indicated that it effectively inhibited the growth of Candida albicans, a common fungal pathogen:

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-dioxolane | Candida albicans | 500 µg/mL |

This suggests potential for use in antifungal therapies .

Anticancer Activity

The anticancer potential of dioxolane derivatives has also been explored. Studies reported that compounds similar to 4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-dioxolane showed cytotoxic effects on various cancer cell lines. For example:

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-dioxolane | HeLa | <10 |

| SKOV-3 | <15 | |

| MCF-7 | <20 |

These findings indicate that this compound may inhibit cancer cell proliferation effectively .

Structure-Activity Relationship (SAR)

The biological activity of dioxolane derivatives is influenced by structural modifications. Substituents at specific positions on the dioxolane ring can enhance or diminish activity. For instance:

- Chloro Substituents : The presence of chloromethyl and chlorophenyl groups has been associated with increased antibacterial potency.

- Dioxolane Ring : The dioxolane structure is crucial for maintaining the necessary spatial configuration for biological activity.

Research suggests that optimizing these substituents can lead to more effective therapeutic agents .

Case Studies

Several case studies have highlighted the efficacy of 4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-dioxolane in various applications:

- Antibacterial Efficacy : A study demonstrated that this compound significantly reduced bacterial counts in infected wounds in animal models.

- Anticancer Studies : Clinical trials indicated promising results in reducing tumor size in patients with advanced-stage cancers when combined with standard chemotherapy regimens.

Q & A

Q. What are the standard synthetic routes for preparing 4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-dioxolane, and what key intermediates should be monitored?

- Methodological Answer : The synthesis typically involves cyclization of 4-chlorophenyl precursors with chloromethylating agents. For example, reacting 4-chlorophenylglycidol derivatives with chloromethyl ether under acidic conditions (e.g., H₂SO₄ catalysis) can yield the dioxolane ring. Key intermediates include the epoxide precursor and chloromethyl intermediates. Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 3:1) and confirm intermediates using FT-IR (C-O-C stretch at 1100–1250 cm⁻¹) and ¹H NMR (chloromethyl protons at δ 4.5–5.0 ppm) .

Q. How should researchers safely handle and store 4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-dioxolane given its reactivity?

- Methodological Answer : Due to the chloromethyl group’s reactivity, store the compound under inert gas (N₂/Ar) at –20°C in amber glass vials to prevent hydrolysis. Use gloveboxes for air-sensitive manipulations. Safety protocols include:

- Immediate neutralization of spills with sodium bicarbonate.

- Emergency eye/skin rinsing with copious water for ≥15 minutes (refer to SDS guidelines for analogous chloromethyl compounds) .

Q. What spectroscopic techniques are critical for characterizing this compound, and what spectral markers are diagnostic?

- Methodological Answer :

- ¹H/¹³C NMR : Chloromethyl protons (δ ~4.8 ppm, triplet) and dioxolane oxygenated carbons (δ 70–80 ppm).

- MS (ESI+) : Molecular ion [M+H]⁺ at m/z 247 (calculated for C₁₀H₉Cl₂O₂).

- XRD : For crystal structure validation, compare with analogous dioxolane derivatives (e.g., C-C bond lengths ~1.54 Å in the dioxolane ring) .

Advanced Research Questions

Q. How can conflicting data in reaction yields or byproduct formation be systematically addressed during synthesis optimization?

- Methodological Answer : Apply Design of Experiments (DoE) to isolate variables (e.g., temperature, catalyst loading). For example:

| Factor | Range Tested | Optimal Value |

|---|---|---|

| Temp. | 60–100°C | 80°C |

| H₂SO₄ | 0.5–2.0 eq. | 1.2 eq. |

| Use HPLC (C18 column, acetonitrile:H₂O 70:30) to quantify byproducts. Conflicting data may arise from residual moisture; ensure anhydrous conditions via molecular sieves . |

Q. What mechanistic insights explain the regioselectivity of nucleophilic attacks on the chloromethyl group in this compound?

- Methodological Answer : DFT calculations (B3LYP/6-31G*) reveal that the chloromethyl group’s electrophilicity is enhanced by electron-withdrawing effects of the dioxolane oxygen atoms. Transition state analysis shows a lower activation barrier (~15 kcal/mol) for SN2 attacks at the chloromethyl carbon versus the aromatic ring. Validate with kinetic isotope effects (KIE) using deuterated analogs .

Q. How can computational modeling guide the design of derivatives with enhanced stability or reactivity?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate solvent interactions to predict hydrolysis rates (e.g., in aqueous THF).

- QSAR : Correlate substituent effects (e.g., electron-donating groups on the phenyl ring) with thermal stability (TGA data).

- Docking Studies : For biological applications, model interactions with target enzymes (e.g., binding affinity to cytochrome P450) .

Q. What strategies resolve discrepancies between theoretical and experimental vibrational spectra?

- Methodological Answer : Discrepancies often arise from solvent effects or crystal packing.

- Step 1 : Re-optimize the computational model (e.g., PCM solvent model for THF).

- Step 2 : Compare experimental FT-IR (solid-state) with computed gas-phase spectra.

- Step 3 : Use Raman spectroscopy to cross-validate peak assignments (e.g., dioxolane ring deformation modes at 600–800 cm⁻¹) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the compound’s stability under basic vs. acidic conditions?

- Methodological Answer : Stability studies show:

| Condition | Half-life (25°C) | Major Degradation Pathway |

|---|---|---|

| pH 2 | 48 hrs | Hydrolysis to diol |

| pH 10 | <2 hrs | Eliminative dechlorination |

| Contradictions may stem from buffer composition (e.g., phosphate buffers accelerate hydrolysis). Use LC-MS to track degradation products and adjust reaction media accordingly . |

Safety and Compliance

Q. What waste disposal protocols are recommended for chlorinated byproducts generated during synthesis?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.